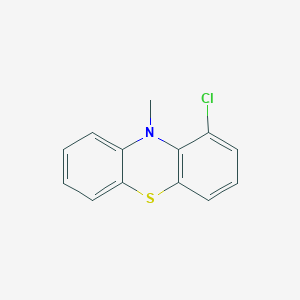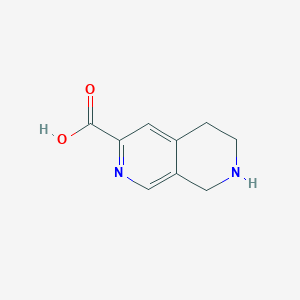
Homolanthionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S)-4,4’-thiobis(2-aminobutanoicacid), also known as L-Homocystine, is an aliphatic amino acid with the molecular formula C8H16N2O4S2. It is a white powder with an acidic taste and is easily soluble in water. This compound is notable for its sulfhydryl group on its side chain, which allows it to form disulfide bonds with other L-Homocystine residues in proteins, contributing to the stable three-dimensional structure of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Homocystine can be synthesized through various methods. One common synthetic route involves the oxidation of L-Homocysteine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH environment to ensure the stability of the product .
Industrial Production Methods
In industrial settings, L-Homocystine is produced through the fermentation of specific bacterial strains that can biosynthesize the compound from simpler precursors. The fermentation process is followed by extraction and purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Homocystine undergoes various chemical reactions, including:
Oxidation: L-Homocystine can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins.
Reduction: The disulfide bonds in L-Homocystine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in L-Homocystine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Reaction Conditions: Controlled pH, aqueous solutions.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Free Thiol Groups: Formed during reduction reactions.
Applications De Recherche Scientifique
L-Homocystine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential role in cardiovascular diseases and as a biomarker for certain health conditions.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mécanisme D'action
L-Homocystine exerts its effects primarily through the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. These disulfide bonds are crucial for the proper folding and stability of many proteins. The compound can also act as a precursor for other biologically important molecules, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cystine: Another amino acid with a similar structure but with a different side chain.
L-Methionine: Contains a sulfur atom but does not form disulfide bonds as readily as L-Homocystine.
L-Cysteine: Similar in structure but exists primarily in its reduced form with free thiol groups.
Uniqueness
L-Homocystine is unique due to its ability to form stable disulfide bonds, which are essential for the structural integrity of many proteins. This property makes it particularly valuable in studies related to protein folding and stability .
Propriétés
Numéro CAS |
31982-10-2 |
|---|---|
Formule moléculaire |
C8H16N2O4S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
Clé InChI |
MBEPFGPQVBIIES-WDSKDSINSA-N |
SMILES isomérique |
C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
SMILES canonique |
C(CSCCC(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


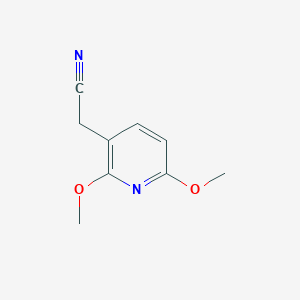

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
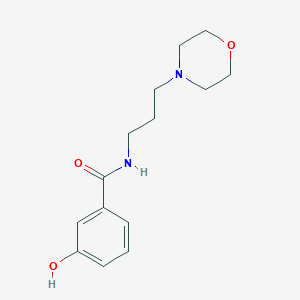
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
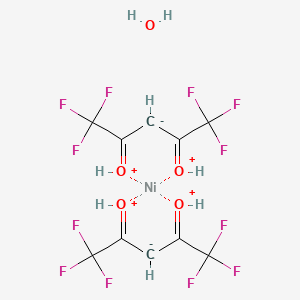
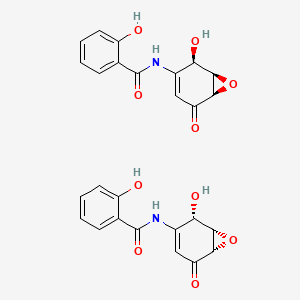
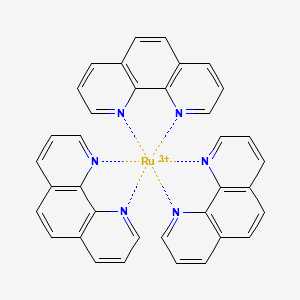
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
